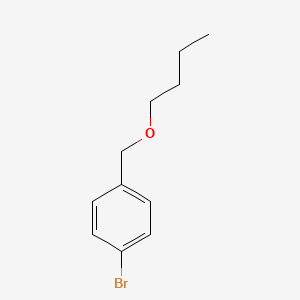

1-Bromo-4-(butoxymethyl)benzene

Description

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, due to the bromine atom's reactivity. The butoxymethyl group introduces steric bulk and moderate electron-donating effects, influencing both physical properties (e.g., solubility in organic solvents) and chemical reactivity .

Properties

IUPAC Name |

1-bromo-4-(butoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYYBXJRMKFITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304832 | |

| Record name | 1-Bromo-4-(butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133842-36-1 | |

| Record name | 1-Bromo-4-(butoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133842-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butoxymethyl)benzene can be synthesized through several methods. One common route involves the bromination of 4-(butoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(butoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Formation of 4-(butoxymethyl)phenol or 4-(butoxymethyl)aniline.

Oxidation: Formation of 4-(butoxymethyl)benzaldehyde or 4-(butoxymethyl)benzoic acid.

Reduction: Formation of 4-(butoxymethyl)benzene.

Scientific Research Applications

1-Bromo-4-(butoxymethyl)benzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.

Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(butoxymethyl)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the butoxymethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Alkyl/Substituent Derivatives

1-Bromo-4-(chloromethyl)benzene (CAS 589-17-3):

- The chloromethyl (-CH₂Cl) group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions) due to its electrophilic nature.

- Demonstrates high yields (78–96%) in Pd-catalyzed dual arylations (Table 5, ), outperforming bulkier analogs like butoxymethyl derivatives due to reduced steric hindrance .

- Applications: Widely used in polymer chemistry and as a precursor for functionalized aromatics.

- 1-Bromo-4-(2-fluoropropyl)benzene (F5): Fluorine's electronegativity enhances stability against oxidation and metabolic degradation. Characterized via ¹H/¹³C NMR (), showing distinct coupling patterns compared to butoxymethyl derivatives . Applications: Potential in medicinal chemistry for fluorinated drug candidates.

Ether and Alkoxy Derivatives

- Synthesis involves benzyl alcohol derivatives, similar to butoxymethyl analogs but with shorter-chain alcohols . Applications: Intermediate in fine chemical synthesis.

1-Bromo-4-(tert-butoxy)benzene (CAS 60876-70-2):

Heterocyclic and Aromatic Substituents

- 1-Bromo-4-(3-thienyl)benzene (6) and 1-Bromo-4-(2-iodo-3-thienyl)benzene (7): Thiophene substituents enable regioselective functionalization (e.g., Sonogashira coupling) due to differential halogen reactivity (Br vs. I) . Higher yields (73–98%) in Suzuki-Miyaura couplings compared to alkyl/ether-substituted bromobenzenes . Applications: Building blocks for conjugated polymers and optoelectronic materials.

- 1-Bromo-4-(4-chlorophenoxy)benzene (15d): Phenoxy groups (-O-C₆H₄-Cl) act as electron-withdrawing substituents, directing electrophilic attacks to specific ring positions. Synthesized via Suzuki coupling (59% yield), with applications in agrochemicals .

Physicochemical Properties

| Compound | Substituent | Boiling Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| 1-Bromo-4-(butoxymethyl)benzene | -CH₂-O-C₄H₉ | Not reported | High in THF, DCM | Moderate in cross-coupling |

| 1-Bromo-4-(chloromethyl)benzene | -CH₂Cl | ~250–260 | Moderate in ether | High in SN2 reactions |

| 1-Bromo-4-(trifluoromethyl)benzene | -CF₃ | ~150–160 | Low in water | Resistant to nucleophilic attack |

| 1-Bromo-4-(methoxymethyl)benzene | -CH₂-O-CH₃ | ~200–210 | High in ethanol | Moderate in coupling reactions |

Biological Activity

1-Bromo-4-(butoxymethyl)benzene, a brominated aromatic compound, has garnered attention for its potential biological activities. Its structure, characterized by a bromine atom and a butoxymethyl group attached to a benzene ring, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties.

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of the bromine atom is significant as brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts.

Anticancer Activity

The anticancer potential of brominated compounds has been documented extensively. For example, certain bromophenols have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on this compound is scarce, its structural characteristics imply it may share similar mechanisms of action.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several brominated compounds on human cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells (MCF-7).

Table 2: Cytotoxic Effects of Related Brominated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Bromophenol C | HeLa | 15 ± 2 |

| Brominated phenol derivatives | A549 | 20 ± 3 |

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety in potential applications. Preliminary studies suggest that brominated compounds can exhibit varying degrees of toxicity depending on their structure and dosage. For instance, acute toxicity studies indicate that high doses may lead to neurotoxic effects in animal models.

Table 3: Toxicity Data Summary

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Oral Toxicity | Rat | 2000 - 5000 | Tremors, weight loss |

| Inhalation Toxicity | Rat | >14000 mg/m³ | Lethargy, respiratory distress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.